6-cyclopropylpyridazine-3-carboxylic acid
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Overview
Description
6-cyclopropylpyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with a cyclopropyl group at the 6-position and a carboxylic acid group at the 3-position. Pyridazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropylpyridazine-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclopropyl hydrazine with a suitable dicarbonyl compound can lead to the formation of the pyridazine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
6-cyclopropylpyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyridazine ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
6-cyclopropylpyridazine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-cyclopropylpyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various physiological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives such as pyridazinone and pyridazine-3-carboxylic acid. These compounds share the pyridazine core structure but differ in their substituents and functional groups .
Uniqueness
6-cyclopropylpyridazine-3-carboxylic acid is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets and improve its pharmacological properties compared to other pyridazine derivatives .
Properties
CAS No. |
2444578-01-0 |
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Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
6-cyclopropylpyridazine-3-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)7-4-3-6(9-10-7)5-1-2-5/h3-5H,1-2H2,(H,11,12) |
InChI Key |
BNJYZDKEZYKHLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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